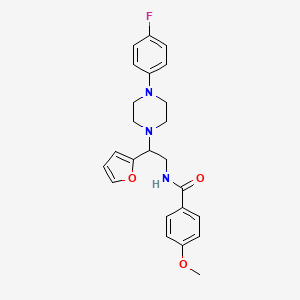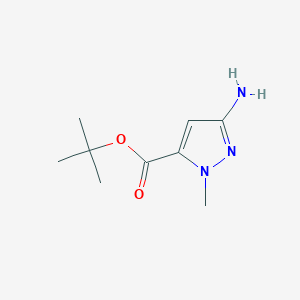
tert-butyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate ester functional group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-pyrazole-5-carboxylic acid.
Esterification: The carboxylic acid group is converted to its tert-butyl ester using tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Amination: The resulting ester undergoes amination to introduce the amino group at the 3-position. This can be achieved using ammonia or an ammonium salt under high-pressure conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation, to introduce halogen atoms at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, and heat.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-nitro-1-methyl-1H-pyrazole-5-carboxylate.
Reduction: 3-amino-1-methyl-1H-pyrazole-5-carboxylate.
Substitution: Halogenated derivatives such as 3-bromo-1-methyl-1H-pyrazole-5-carboxylate.
Scientific Research Applications
Chemistry: Tert-butyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its versatility allows for the creation of diverse chemical structures through further functionalization.
Biology: The compound and its derivatives have shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands
Medicine: Pyrazole derivatives are explored for their medicinal properties, including anti-inflammatory, antiviral, and anticancer activities. This compound serves as a precursor in the synthesis of drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
Tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate: This compound differs in the position of the methyl group on the pyrazole ring.
Tert-butyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate: This compound has an ethyl group instead of a methyl group at the 1-position.
Tert-butyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: This compound has the amino group at the 4-position instead of the 3-position.
Uniqueness: Tert-butyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the tert-butyl group enhances its stability and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 5-amino-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-5-7(10)11-12(6)4/h5H,1-4H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYDUBDJABVOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
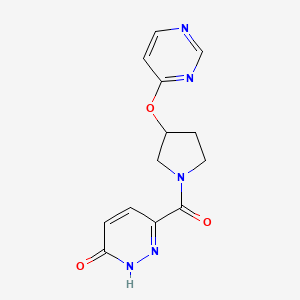
![ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B2995550.png)
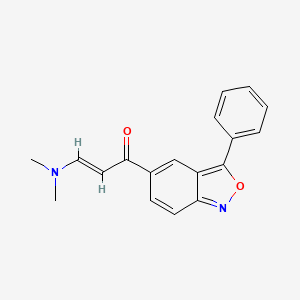

![2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995556.png)
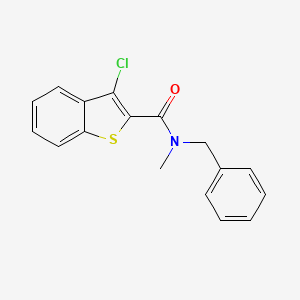
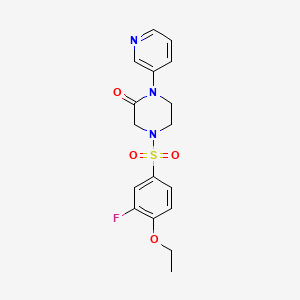
![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2995560.png)
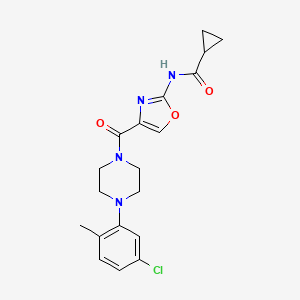
![7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2995566.png)
![N-Methyl-N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2995567.png)
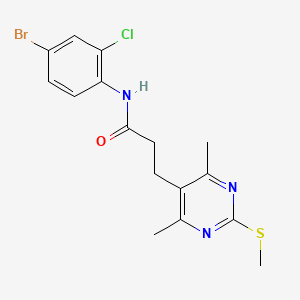
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2995570.png)
